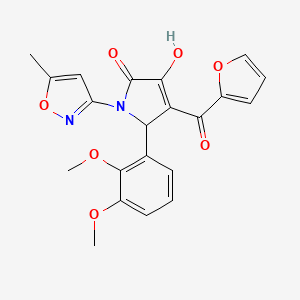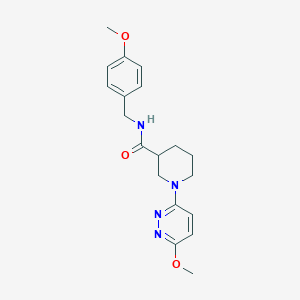![molecular formula C21H23N5O4S2 B12156679 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B12156679.png)
1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the thiazolidinone and pyridopyrimidine intermediates, followed by their coupling to form the final product. Key steps include:
Formation of Thiazolidinone Intermediate: This involves the reaction of 2-methoxyethylamine with a suitable thioamide under acidic conditions to form the thiazolidinone ring.
Synthesis of Pyridopyrimidine Intermediate: This step involves the cyclization of appropriate precursors under basic conditions to form the pyridopyrimidine ring.
Coupling Reaction: The final step involves the coupling of the thiazolidinone and pyridopyrimidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
科学研究应用
1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biological pathway it regulates. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-[(2-Methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- 4-Oxo-4H-pyrido[1,2-a]pyrimidine derivatives
Uniqueness
1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide is unique due to its combination of thiazolidinone and pyridopyrimidine rings, which confer specific biological activities and chemical reactivity. This unique structure allows it to interact with a broader range of molecular targets compared to similar compounds, making it a valuable candidate for drug development and other applications.
属性
分子式 |
C21H23N5O4S2 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
1-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O4S2/c1-30-11-10-26-20(29)15(32-21(26)31)12-14-18(24-8-5-13(6-9-24)17(22)27)23-16-4-2-3-7-25(16)19(14)28/h2-4,7,12-13H,5-6,8-11H2,1H3,(H2,22,27)/b15-12- |
InChI 键 |
NNPCFNFLHBPRPX-QINSGFPZSA-N |
手性 SMILES |
COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)/SC1=S |
规范 SMILES |
COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCC(CC4)C(=O)N)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12156616.png)
![4-fluoro-N-[3-(trifluoromethyl)piperidine-1-carbothioyl]benzamide](/img/structure/B12156620.png)
![2,7-Dimethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12156622.png)
![4,7,7-trimethyl-3-oxo-N-[(2E)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12156626.png)

![(4E)-5-(3,4-dimethoxyphenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione](/img/structure/B12156636.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-(propan-2-yl)-1H-indole-3-carboxamide](/img/structure/B12156649.png)

![2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide](/img/structure/B12156658.png)
![(2Z)-6-[(2-fluorobenzyl)oxy]-2-(2,3,4-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12156662.png)
![tert-butyl ({(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate](/img/structure/B12156668.png)


![(5Z)-3-ethyl-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12156682.png)
